1-(Ethenylsulfonyl)heptane
Description
1-(Ethenylsulfonyl)heptane is a sulfonyl-containing linear alkane characterized by a seven-carbon chain (heptane) with an ethenylsulfonyl (-SO₂-CH=CH₂) functional group at the terminal position. This compound belongs to the class of organosulfur compounds, which are notable for their reactivity and applications in polymer chemistry, agrochemicals, and pharmaceuticals .
Properties
CAS No. |
30719-65-4 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
1-ethenylsulfonylheptane |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
LEIVCIGFLTUSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Ethenylsulfonyl)heptane typically involves the reaction of heptane derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Bases such as triethylamine or pyridine to facilitate the reaction.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Ethenylsulfonyl)heptane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives.
Scientific Research Applications
1-(Ethenylsulfonyl)heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfone group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Ethenylsulfonyl)heptane exerts its effects involves the reactivity of the sulfone group. This group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The pathways involved often include:
Nucleophilic attack: The sulfone group is susceptible to nucleophilic attack, leading to the formation of stable adducts.
Oxidation-reduction: The compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Sulfonyl-Containing Alkanes
1-(Ethenylsulfonyl)tridecafluorohexane (CAS 680187-86-4) is a closely related compound identified in . Key differences include:
- Chain Length : The hexane backbone (6 carbons) vs. heptane (7 carbons) affects physical properties such as boiling point and solubility. Longer chains typically increase hydrophobicity and melting points.
- Fluorination: The hexane derivative is fully fluorinated, enhancing chemical inertness and thermal stability compared to non-fluorinated 1-(Ethenylsulfonyl)heptane .
| Property | This compound (Hypothetical) | 1-(Ethenylsulfonyl)tridecafluorohexane |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂S | C₈F₁₃O₂S |
| Functional Group | Ethenylsulfonyl | Ethenylsulfonyl (fluorinated) |
| Potential Application | Polymer modifiers, surfactants | Fluorinated surfactants, coatings |
Diarylheptanoids
Diarylheptanoids, such as 3,5-diacetoxy-7-(4-hydroxyphenyl)-1-(3,4-dihydroxyphenyl)heptane (), are naturally occurring compounds with two aromatic rings attached to a heptane backbone. Unlike this compound:
- Functional Groups: Diarylheptanoids feature hydroxyl and acetoxy groups, enabling hydrogen bonding and antioxidant activity, whereas the sulfonyl group in this compound confers electrophilicity and reactivity in polymerization .
- Biological Activity: Diarylheptanoids are studied for medicinal properties (e.g., anti-inflammatory effects), while sulfonyl alkanes are more relevant in industrial synthesis .
Cyclic Heptane Derivatives
7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl- () is a cyclic ether derivative. Key contrasts include:
- Structure : The bicyclic structure introduces steric strain and reactivity distinct from linear sulfonyl alkanes.
- Volatility : Cyclic heptane derivatives are volatile organic compounds (VOCs) with applications in fragrances, whereas sulfonyl alkanes are less volatile due to polar sulfonyl groups .
Research Findings and Limitations
- Thermodynamic Behavior: Local composition models (e.g., Wilson equation) suggest that sulfonyl alkanes may exhibit strong nonideal mixing behaviors in solutions due to polar interactions, though specific data for this compound are lacking .
- Synthetic Utility : The ethenylsulfonyl group enables click chemistry applications, similar to its use in polymer cross-linking and functional material synthesis .
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